
7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane is a heterocyclic compound that features both pyrazole and oxazepane rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane typically involves the formation of the pyrazole ring followed by the construction of the oxazepane ring. One common method involves the cyclization of a suitable precursor containing both pyrazole and oxazepane moieties under specific reaction conditions. For instance, the reaction might involve heating the precursor in the presence of a base or an acid catalyst to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability. This could include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as crystallization or chromatography would be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (1-Methyl-1H-pyrazol-5-yl)methanamine
- (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
Uniqueness
7-(1-Methyl-1H-pyrazol-5-yl)-1,4-oxazepane is unique due to the presence of both pyrazole and oxazepane rings in its structure. This dual-ring system imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
7-(2-methylpyrazol-3-yl)-1,4-oxazepane |
InChI |
InChI=1S/C9H15N3O/c1-12-8(2-5-11-12)9-3-4-10-6-7-13-9/h2,5,9-10H,3-4,6-7H2,1H3 |
Clave InChI |
MRSFQSIAORHEFW-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=N1)C2CCNCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


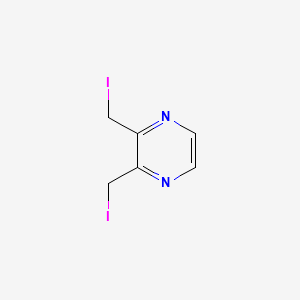
![3-[(Trimethylsilyl)oxy]azetidine](/img/structure/B13080782.png)
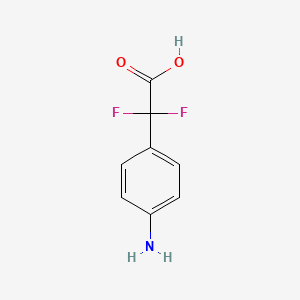

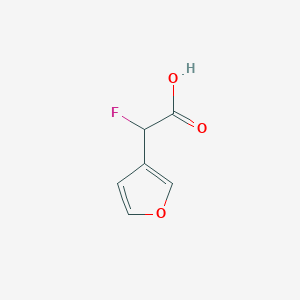
![1-Bromo-2-[(3-methylbutan-2-yl)oxy]cyclooctane](/img/structure/B13080825.png)
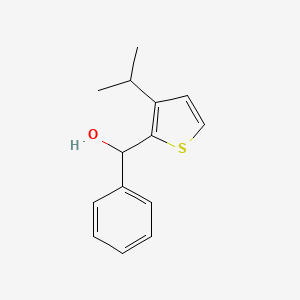
![N-{2-[5-(2H-1,3-benzodioxol-5-ylmethylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl}-2-chloroacetamide](/img/structure/B13080833.png)
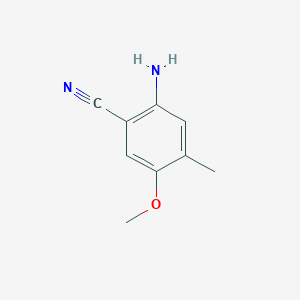
![4-[Amino(cyclopropyl)methyl]phenol](/img/structure/B13080853.png)

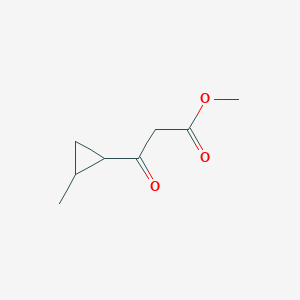

![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)
